molecular formula C17H18ClNOS B2827374 2-[(4-chlorobenzyl)sulfanyl]-N-(4-ethylphenyl)acetamide CAS No. 306732-28-5

2-[(4-chlorobenzyl)sulfanyl]-N-(4-ethylphenyl)acetamide

Cat. No.: B2827374
CAS No.: 306732-28-5
M. Wt: 319.85
InChI Key: FQILPOCUXCQHIF-UHFFFAOYSA-N
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Description

2-[(4-Chlorobenzyl)sulfanyl]-N-(4-ethylphenyl)acetamide (molecular formula: C₁₈H₂₀ClNOS, molar mass: 333.8755 g/mol) is a sulfur-containing acetamide derivative characterized by a 4-chlorobenzylthio group and a 4-ethylphenyl substituent on the acetamide backbone . The compound’s design incorporates a sulfanyl linker, which is common in bioactive molecules due to its role in enhancing solubility and binding interactions .

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS/c1-2-13-5-9-16(10-6-13)19-17(20)12-21-11-14-3-7-15(18)8-4-14/h3-10H,2,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQILPOCUXCQHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorobenzyl)sulfanyl]-N-(4-ethylphenyl)acetamide typically involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then reacted with 4-ethylphenylacetyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include solvents like dichloromethane or chloroform and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorobenzyl)sulfanyl]-N-(4-ethylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-chlorobenzyl)sulfanyl]-N-(4-ethylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-chlorobenzyl)sulfanyl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The sulfanyl group can form covalent bonds with target proteins, while the chlorobenzyl and ethylphenylacetamide moieties contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural homology with several derivatives in the evidence, differing primarily in heterocyclic cores, substituent positions, and functional groups. Key comparisons include:

A. Thiadiazole-Based Analogs ()

Compounds such as N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) and N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) feature a 1,3,4-thiadiazole ring instead of the simple acetamide backbone.

  • Key Differences: The thiadiazole core introduces additional hydrogen-bonding sites and rigidity.
B. Triazole-Containing Derivatives ()

Examples like 2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide (39) and 2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide highlight the role of triazole rings in enhancing bioactivity:

  • Key Differences: Triazole rings improve metabolic stability and metal-binding capacity.
C. Oxadiazole and Quinazoline Derivatives ()

Compounds such as N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8t) and N-[4-((2-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl)oxy)phenyl]acetamide incorporate larger heterocyclic systems:

  • Key Differences :
    • Oxadiazole and quinazoline cores expand π-π stacking interactions, crucial for enzyme inhibition (e.g., LOX and BChE inhibition in ) .
    • The indolylmethyl group in 8t introduces aromatic bulk, which may improve binding to hydrophobic enzyme pockets .

Structure–Activity Relationship (SAR) Insights

  • Chlorobenzyl vs.
  • Ethylphenyl vs. Dimethylaminophenyl: The 4-ethylphenyl group in the target compound provides moderate hydrophobicity, whereas dimethylaminophenyl () introduces basicity, altering solubility and interaction profiles .
  • Sulfanyl Linker : The sulfanyl moiety is conserved across analogs, underscoring its role in redox activity and hydrogen bonding .

Biological Activity

2-[(4-chlorobenzyl)sulfanyl]-N-(4-ethylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H18ClNOSC_{16}H_{18}ClNOS. The compound features a sulfanyl group, which is believed to play a crucial role in its biological activity by forming covalent bonds with target proteins. The chlorobenzyl and ethylphenyl groups enhance its binding affinity to various biological targets.

The mechanism of action for this compound involves interactions with specific molecular targets, including enzymes and receptors. The sulfanyl group can inhibit certain enzymes, while the aromatic moieties contribute to the overall binding specificity. Studies suggest that the compound may impact various biochemical pathways, potentially leading to antimicrobial and anticancer effects.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

Table 1: Antimicrobial Activity Against Various Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Properties

The anticancer potential of this compound has also been investigated. It has shown cytotoxic effects in various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia). The IC50 values for these cell lines were found to be significantly lower than those for standard chemotherapeutic agents like doxorubicin, indicating a promising therapeutic profile .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Comparison to Doxorubicin
A-4315.0Lower
Jurkat3.5Lower
MCF-712.0Comparable

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the functional groups on the compound can significantly alter its biological activity. For instance, the presence of electron-withdrawing groups on the phenyl rings enhances cytotoxicity and antimicrobial efficacy. Conversely, substitutions that introduce steric hindrance or reduce electronic interactions tend to diminish activity .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in MDPI, researchers evaluated the antimicrobial properties of various derivatives related to this compound. The results indicated that compounds with similar structural features exhibited comparable or enhanced antimicrobial activities against resistant bacterial strains .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound in combination therapies. It was found that when used alongside conventional chemotherapeutics, it enhanced the overall efficacy while reducing side effects, suggesting potential as an adjunct therapy in cancer treatment protocols .

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